molecular formula C22H18N2O4S B2968569 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide CAS No. 313274-76-9

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide

Cat. No.: B2968569
CAS No.: 313274-76-9
M. Wt: 406.46
InChI Key: KBOUTCVWJQBTNC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in pharmacology, known for its diverse biological activities and ability to interact with multiple therapeutic targets . This specific compound is designed for investigative purposes to study its potential effects and mechanisms of action. Researchers can utilize this chemical probe to explore structure-activity relationships, particularly how the 4-hydroxyphenyl and 3,5-dimethoxybenzamide substituents influence its biological profile. Benzothiazole-based compounds have demonstrated a wide range of pharmacological properties in scientific studies, including anti-cancer, anti-inflammatory, anti-viral, and anti-microbial activities, making them valuable tools for probing critical signaling pathways and disease mechanisms . For instance, similar compounds have been investigated as inhibitors of key enzymes and protein kinases, such as the c-Jun NH2-terminal protein kinase (JNK) for neuroprotection , and have shown promise in targeting infectious diseases . This compound is supplied For Research Use Only and is intended for laboratory studies to further elucidate the therapeutic potential of benzothiazole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-15-9-13(10-16(12-15)28-2)21(26)23-14-7-8-19(25)17(11-14)22-24-18-5-3-4-6-20(18)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOUTCVWJQBTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S with a molecular weight of approximately 450.5 g/mol. The compound features a benzothiazole moiety linked to a hydroxyphenyl group, which is further substituted with methoxy groups. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound B7A4312Induces apoptosis and cell cycle arrest
Compound 4iA5491Inhibits IL-6 and TNF-α expression
This compoundTBDTBDTBD

In a study assessing the effects of various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly. The lead compound exhibited an IC50 value indicating potent cytotoxicity against targeted cancer cells .

Anti-inflammatory Activity

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. The inhibition of inflammatory cytokines such as IL-6 and TNF-α has been documented in several studies. For example, the compound B7 significantly reduced the levels of these cytokines in macrophage models .

Table 2: Inhibition of Inflammatory Cytokines

Compound NameCytokine Inhibition (%)Concentration (µM)
Compound B7IL-6: 65%4
TNF-α: 70%4

Mechanistic Insights

Molecular docking studies suggest that this compound interacts favorably with key enzymes involved in cancer progression and inflammation. The binding affinities observed indicate potential for this compound to serve as a lead in drug development targeting these pathways .

Case Studies

  • Study on α-Amylase Inhibition : A related benzothiazole derivative demonstrated significant inhibition against α-amylase, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .
  • In Vivo Studies : Animal models treated with benzothiazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential therapeutic roles .

Comparison with Similar Compounds

Benzamide Derivatives with Varied Substituents

Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)Isoxazol-5-yl]-2,6-Dimethoxybenzamide)
  • Structural Similarities : Both compounds share a benzamide backbone.
  • Key Differences : Isoxaben contains a 2,6-dimethoxybenzamide group and an isoxazole substituent, whereas the target compound has 3,5-dimethoxybenzamide and a benzothiazole-hydroxyphenyl group.
  • Functional Impact : The 2,6-dimethoxy configuration in isoxaben optimizes herbicidal activity by targeting cellulose biosynthesis in plants . In contrast, the 3,5-dimethoxy arrangement in the target compound may favor interactions with mammalian enzymes or receptors due to altered electronic effects.
N-(2-(3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)-3,5-Dimethoxybenzamide
  • Structural Similarities : This analog shares the 3,5-dimethoxybenzamide group.
  • Key Differences : The target compound substitutes the pyridazinyl-ethyl group with a benzothiazole-hydroxyphenyl moiety.

Heterocyclic Analogs: Benzothiazole vs. Triazole Derivatives

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
  • Structural Similarities : These triazole derivatives, like the target compound, incorporate sulfonyl and aromatic groups.
  • Key Differences : The triazole-thione core replaces the benzothiazole-hydroxyphenyl system.
  • Functional Impact : Triazoles exhibit tautomerism (thiol-thione equilibrium), which influences solubility and binding modes . Benzothiazoles, in contrast, provide rigid planar structures conducive to intercalation or enzyme active-site interactions .
Example 1 from Patent Journal (2-{6-[(1,3-Benzothiazol-2-yl)Amino]Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid)
  • Structural Similarities: Both compounds integrate a benzothiazole-amino group.
  • Key Differences: The patent compound includes a tetrahydroquinoline-thiazole-carboxylic acid system, while the target compound uses a hydroxyphenyl-dimethoxybenzamide scaffold.
  • Functional Impact : The carboxylic acid in the patent compound may enhance water solubility, whereas the methoxy groups in the target compound could improve membrane permeability .

Pharmacophore-Driven Comparisons

BIBP3226 (R-N2-(Diphenylacetyl)-N-(4-Hydroxyphenyl)Methyl-Argininamide)
  • Structural Similarities : Both compounds include a hydroxyphenyl group.
  • Key Differences : BIBP3226 features a diphenylacetyl-argininamide chain instead of benzothiazole-dimethoxybenzamide.
  • Functional Impact : BIBP3226 acts as a neuropeptide Y receptor antagonist, highlighting how the hydroxyphenyl group’s positioning and adjacent substituents dictate receptor specificity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline and 3,5-dimethoxybenzoyl chloride. A typical approach involves refluxing the reactants in absolute ethanol with catalytic glacial acetic acid for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via column chromatography . Monitoring reaction progress with TLC and using NaHCO₃ washes to remove acidic byproducts are critical steps to ensure high yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the benzothiazole and dimethoxybenzamide moieties, with methoxy protons typically appearing as singlets at δ 3.8–4.0 ppm. Infrared spectroscopy (IR) identifies the amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₉N₂O₄S). X-ray crystallography, using SHELXL refinement, provides definitive bond-length and angle data .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting benzothiazole-associated pathways, such as PFOR (pyruvate:ferredoxin oxidoreductase), are recommended. Cell viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity. Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered moieties) be resolved for this compound using SHELX?

  • Methodological Answer : Disordered methoxy or benzothiazole groups require partitioning occupancy using PART and AFIX commands in SHELXL. Hydrogen-bonding networks (e.g., N–H⋯O/N interactions) stabilize molecular packing; use HAREA to refine H-atom positions. For twinned crystals, apply TWIN/BASF commands and validate with R₁/R₁ₙ metrics. High-resolution data (<1.0 Å) improves anisotropic displacement parameter (ADP) modeling .

Q. What strategies address contradictory bioactivity results across enzymatic vs. cell-based assays?

  • Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Perform parallel assays with controlled conditions:

  • Enzymatic : Use purified PFOR enzyme and measure IC₅₀ under anaerobic conditions.
  • Cell-based : Include membrane permeability enhancers (e.g., cyclosporin A) and verify intracellular compound accumulation via LC-MS.
    Cross-validate with structural analogs (e.g., replacing benzothiazole with imidazole) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?

  • Methodological Answer : Systematic modifications include:

  • Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-stacking with enzyme active sites.
  • Methoxy positioning : Compare 3,5-dimethoxy vs. 2,4-dimethoxy analogs to assess steric vs. electronic effects.
  • Amide linker replacement : Test sulfonamide or urea linkers for improved hydrogen-bonding.
    Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding energy scores .

Q. What computational methods predict metabolic stability and off-target interactions for this compound?

  • Methodological Answer : Employ in silico tools:

  • ADMET Prediction : Use SwissADME to estimate logP (target ~3.5 for optimal permeability) and CYP450 inhibition.
  • Off-Target Profiling : Perform similarity searches (Tanimoto coefficient >0.85) against ChEMBL to identify potential kinase or GPCR interactions.
    Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH) and counter-screening against high-risk targets .

Data Analysis and Validation

Q. How should researchers resolve conflicting NMR and X-ray data regarding molecular conformation?

  • Methodological Answer : Solution-state NMR may show rotational flexibility in the amide bond, while X-ray captures a single conformation. Compare NOESY/ROESY data (e.g., through-space correlations between benzothiazole and methoxy groups) with crystallographic torsion angles. If discrepancies persist, conduct variable-temperature NMR to assess energy barriers for rotation .

Q. What statistical approaches validate reproducibility in dose-response assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values across ≥3 independent experiments. Apply the Grubbs’ test to exclude outliers and report 95% confidence intervals. For EC₅₀ comparisons, use ANOVA with post-hoc Tukey tests. Include positive controls (e.g., nitazoxanide for PFOR inhibition) to benchmark assay performance .

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